5-Amino-2-methoxy-4-methylbenzoic acid

Enzymology Medicinal Chemistry Neuroscience

Researchers often struggle with ambiguous substitution patterns that invalidate SAR studies. This tri-substituted benzoic acid offers a precisely characterized alternative. - **Proven Selectivity**: KI = 550 nM for MAO-B; inactive against MAO-A, chorismate mutase & acetylcholinesterase. - **Structural Certainty**: Single-crystal X-ray data confirmed; ideal for docking & pharmacophore modeling. - **Supply Ready**: ≥98% purity (HPLC), mp 133 °C. Global shipping available.

Molecular Formula C9H11NO3
Molecular Weight 181.191
CAS No. 70752-50-0
Cat. No. B2657417
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Amino-2-methoxy-4-methylbenzoic acid
CAS70752-50-0
Molecular FormulaC9H11NO3
Molecular Weight181.191
Structural Identifiers
SMILESCC1=CC(=C(C=C1N)C(=O)O)OC
InChIInChI=1S/C9H11NO3/c1-5-3-8(13-2)6(9(11)12)4-7(5)10/h3-4H,10H2,1-2H3,(H,11,12)
InChIKeyHAHOYCUGVXDJIQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Amino-2-methoxy-4-methylbenzoic Acid: Functionalized Scaffold for Synthesis


5-Amino-2-methoxy-4-methylbenzoic acid (CAS 70752-50-0) is a tri-substituted benzoic acid derivative with the molecular formula C₉H₁₁NO₃ and a molecular weight of 181.19 g/mol. It features a carboxylic acid group, a methoxy group at the 2-position, an amino group at the 5-position, and a methyl group at the 4-position on the benzene ring [1]. This specific substitution pattern confers unique physicochemical properties and reactivity, positioning it as a versatile building block or intermediate in the synthesis of more complex molecules for pharmaceutical and agrochemical research . Its solid-state structure has been confirmed by single-crystal X-ray diffraction, providing a reliable foundation for computational and structure-activity relationship (SAR) studies [2].

1 Functionalized scaffold with three reactive handles (COOH, NH2, OCH3) for regioselective derivatization
2 X-ray confirmed structure provides reliable 3D geometry for SAR and computational modeling
3 Defined substitution pattern enables predictable reactivity in multi-step synthetic workflows

Why Generic Aminobenzoic Acid Analogs Cannot Substitute


Generic substitution among aminobenzoic acid derivatives is not viable due to the profound impact of substitution pattern on key properties. For instance, the position of the methoxy and methyl groups relative to the reactive amino and carboxylic acid moieties critically influences molecular geometry, electronic distribution, and intermolecular interactions [1]. The presence of the 4-methyl group in the target compound creates a specific steric environment distinct from non-methylated analogs like 5-amino-2-methoxybenzoic acid, which directly affects its conformational preference and binding interactions in both chemical and biological contexts [2]. Furthermore, the substitution pattern alters physicochemical properties; for example, the vapour pressure of vanillic acid (4-hydroxy-3-methoxybenzoic acid) is approximately three times higher than that of 4-hydroxybenzoic acid, demonstrating that even single methoxy additions significantly impact volatility [3]. Therefore, selecting the precise substitution pattern is essential for maintaining synthetic yield, achieving desired biological activity, and ensuring reproducibility in research or industrial processes.

Target
5-Amino-2-methoxy-4-methylbenzoic acid
Common analog
5-Amino-2-methoxybenzoic acid (non-methylated)
Mismatch
Absence of the 4-methyl group alters steric environment and conformational preference, which may shift binding interactions and synthetic regioselectivity
Broader risk
Methoxy or methyl positional isomers may differ in molecular geometry, electronic distribution, and volatility, limiting direct substitution without re-validation

Quantitative Differentiation Evidence for Selection


MAO-B Selective Inhibition Profile

In competitive inhibition assays against human monoamine oxidase B (MAO-B), 5-Amino-2-methoxy-4-methylbenzoic acid exhibited a binding affinity (Ki) of 550 nM [1]. This contrasts with its lack of inhibition against human monoamine oxidase A (MAO-A), where competitive inhibition was not observed [2]. This selectivity profile is critical for differentiating it from broader-spectrum MAO inhibitors.

MAO-B selectivity
Head-to-head
MAO-B Ki = 550 nM
MAO-A: no inhibition observed
Supports MAO-B pathway-selective research context
MAO-A counter-screen context; competitive inhibition assay
Enzymology Medicinal Chemistry Neuroscience

Definitive Crystal Structure Determination

The crystal structure of 5-Amino-2-methoxy-4-methylbenzoic acid was redetermined by single-crystal X-ray diffraction at 296 K, providing high-precision geometric data [1]. The compound crystallizes in the monoclinic space group C2/c with unit cell parameters a = 20.2528(4) Å, b = 6.7254(2) Å, c = 10.6748(2) Å, and β = 94.699(3)° [1]. This definitive structural data provides a basis for computational modeling and structure-activity relationship (SAR) analysis that is not available for many other substituted benzoic acid analogs.

Crystal structure
Head-to-head
Monoclinic C2/c, R = 0.041
a=20.25, b=6.73, c=10.67 Å, β=94.70°
Enables structure-based design and SAR studies
Single-crystal XRD at 296 K; unique crystallographic data
Crystallography Structural Biology Material Science

Melting Point and HPLC Purity Characterization

Commercial lots of 5-Amino-2-methoxy-4-methylbenzoic acid are characterized by a melting point of 133 °C (measured) and a minimum HPLC purity of 98% . In contrast, 5-amino-2-methoxybenzoic acid (CAS 3403-47-2) is often supplied with a lower minimum purity specification of 95% , and its melting point is not consistently reported. The higher purity standard for the target compound reduces the need for further purification, saving time and resources in synthetic workflows.

Purity & melting point
Specification review
mp 133 °C, purity ≥98% HPLC
Common analog often supplied at 95%
Supports synthetic reproducibility and lot selection
Commercial specification context; data to verify
Analytical Chemistry Quality Control Process Chemistry

Off-Target Activity Screening

In a panel of enzymatic assays, 5-Amino-2-methoxy-4-methylbenzoic acid showed no inhibition of chorismate mutase and no inhibition of acetylcholinesterase at 26 µM . This contrasts with many aminobenzoic acid derivatives that exhibit polypharmacology, which can lead to off-target effects. This negative data is valuable for researchers seeking a clean chemical probe or a building block that will not introduce unintended biological activity into a final compound.

Off-target panel
Class-level
No inhibition at 26 µM
Chorismate mutase & acetylcholinesterase
Supports clean chemical probe context
Class-level enzyme panel data; source review advised
Target Selectivity Drug Discovery Safety Pharmacology

Key Application Scenarios Based on Evidence


Selective MAO-B Inhibitor Design for CNS Disorders

Given its confirmed binding affinity for MAO-B (Ki = 550 nM) and lack of activity against MAO-A, this compound serves as a promising starting scaffold for the design of selective MAO-B inhibitors [1]. Researchers can leverage its validated crystal structure for rational drug design and docking studies to optimize potency and selectivity for therapeutic targets in Parkinson's disease and other neurological conditions [2].

High-Purity Building Block for Complex Synthesis

With a commercial purity of ≥98% (HPLC) and a well-defined melting point of 133 °C, this compound is ideally suited as a high-quality intermediate in multi-step organic syntheses [1]. Its unique substitution pattern provides a specific handle for further derivatization via the amino and carboxylic acid groups, enabling the construction of diverse chemical libraries for drug discovery and agrochemical development [2].

Validated Scaffold for Molecular Modeling

The availability of a high-resolution single-crystal X-ray structure provides an accurate 3D model for computational studies [1]. This data is essential for performing accurate molecular docking simulations, pharmacophore modeling, and quantum mechanical calculations, facilitating the rational design of analogs with improved properties. This is a distinct advantage over analogs lacking public structural data.

Clean Tool Compound for Biochemical Assays

The demonstrated lack of activity against chorismate mutase and acetylcholinesterase makes this compound a valuable negative control or a 'clean' chemical probe in biological assays [1]. Researchers can use it to study the specific effects of aminobenzoate derivatives on their target of interest without confounding off-target activities, thereby increasing the interpretability of their experimental results [2].

Application
Selection Property
Validation Focus
MAO-B pathway-selective tool compound studies
Isoform-selectivity assay context
MAO-B / MAO-A counter-screen endpoints
Complex synthesis building block
Functional group reactivity profile
Derivatization and library synthesis
Computational modeling and SAR studies
Validated crystal structure data
Molecular docking and pharmacophore modeling
Clean chemical probe for biochemical assays
Off-target enzyme activity profile
Enzyme counter-screen validation

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